N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide
Description
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at the ortho position of the benzene ring and two distinct substituents on the sulfonamide nitrogen: a methyl group and a 2-(methylamino)ethyl chain. This structure combines electron-withdrawing (nitro) and electron-donating (alkylamino) groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-11-7-8-12(2)18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
DZCSDUJAHXSSOU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated nitrobenzene is then alkylated with N-methyl-N-[2-(methylamino)ethyl]amine under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The methylaminoethyl group can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-Methyl-N-[2-(methylamino)ethyl]-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Corresponding oxides of the methylaminoethyl group.
Scientific Research Applications
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: As a potential therapeutic agent in the development of new drugs, particularly those targeting bacterial infections.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. This inhibition can disrupt bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides, focusing on substituent effects, molecular properties, and inferred biological relevance.
Structural and Functional Group Comparisons
Biological Activity
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a synthetic organic compound notable for its potential biological activities, particularly due to its sulfonamide moiety and nitro group. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13N3O4S
- Molecular Weight : Approximately 273.31 g/mol
- Functional Groups : Nitro group (-NO2), sulfonamide group (-SO2NH2), and a methylaminoethyl side chain.
The compound's structure allows it to mimic para-aminobenzoic acid, which is crucial for its antibacterial properties.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Folate Synthesis : The sulfonamide moiety can inhibit bacterial enzymes involved in folate synthesis, disrupting bacterial growth and replication. This is similar to the action of traditional sulfonamide antibiotics.
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. This mechanism is particularly noted in compounds like metronidazole, where the nitro group plays a critical role in its efficacy against anaerobic bacteria and protozoa .
- Electrophilic Properties : The nitro group may enhance the compound's reactivity towards biological targets via electrophilic interactions, which can modulate various biochemical pathways .
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against various pathogens. The inhibition of folate synthesis is a key factor in this activity.
- Anti-inflammatory Effects : Some nitro compounds exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . For instance, nitrated fatty acids have been shown to influence the NF-kB pathway, which is crucial in inflammatory responses.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of nitro-containing compounds:
- Antimicrobial Studies : Research indicates that nitro compounds can be effective against resistant strains of bacteria. For example, studies have shown that derivatives similar to this compound exhibit MIC values comparable to established antibiotics .
- Mechanistic Studies : Investigations into the mechanism of action have revealed that reduced forms of nitro compounds can bind covalently to DNA, leading to cytotoxic effects in bacterial cells . This has implications for developing new antimicrobial agents.
- Pharmacological Profiles : In vitro studies assessing the pharmacological profiles of related compounds suggest potential applications in treating infections caused by resistant bacteria and possibly other conditions influenced by inflammation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O4S |
| Molecular Weight | 273.31 g/mol |
| Antibacterial Mechanism | Inhibition of folate synthesis |
| Potential Applications | Antibacterial therapy |
| Related Compounds | Metronidazole, sulfanilamide |
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions starting with nitration and sulfonylation. A common approach includes:
- Step 1 : Nitration of benzene derivatives to introduce the nitro group.
- Step 2 : Sulfonylation using 2-nitrobenzenesulfonyl chloride, reacting with N-methyl-N-(2-methylaminoethyl)amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 3 : Purification via recrystallization or column chromatography. Critical parameters include maintaining anhydrous conditions, controlling temperature (often 0–5°C during sulfonylation), and optimizing stoichiometry to reduce side reactions like over-alkylation .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this sulfonamide?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities. SHELX programs are widely used for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies in crystallographic data (e.g., unusual bond lengths or thermal parameters) may arise from twinning, disorder, or incomplete data. Strategies include:
- Using SHELXL for iterative refinement with restraints on geometric parameters .
- Validating hydrogen-bonding networks against established motifs (e.g., R_2$$^2(8) motifs common in sulfonamides) .
- Cross-verifying with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .
Q. What methodologies optimize reaction yields and minimize by-products in large-scale synthesis?
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions like hydrolysis of sulfonyl chlorides .
- Catalyst Screening : Evaluate bases (e.g., DMAP vs. triethylamine) to improve nucleophilic substitution efficiency .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress dynamically and adjust conditions in real time .
Q. How can computational methods aid in understanding structure-activity relationships (SAR) for this compound?
- Docking Studies : Map interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- QSAR Modeling : Correlate electronic properties (e.g., nitro group electron-withdrawing effects) with biological activity .
- Molecular Dynamics (MD) : Simulate conformational stability in solvent environments to predict solubility and bioavailability .
Q. What strategies are effective in analyzing and mitigating batch-to-batch variability in physicochemical properties?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity) to identify critical quality attributes .
- Stability Testing : Assess degradation under stress conditions (e.g., UV light, humidity) using accelerated stability protocols .
- Polymorph Screening : Explore crystallization solvents (e.g., ethanol vs. acetonitrile) to control solid-state forms .
Methodological Notes
- Spectral Interpretation : For complex H NMR splitting patterns, compare with analogous sulfonamides (e.g., N-benzyl derivatives) to assign signals .
- Crystallography Best Practices : Collect high-resolution data (≤ 1.0 Å) and validate refinement with R-factors (< 5%) using SHELXL .
- Synthetic Troubleshooting : If yields drop below 60%, check for moisture ingress or deactivation of the amine nucleophile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
